Anagliptin (hydrochloride)
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Overview
Description
Anagliptin (hydrochloride) is a pharmaceutical compound primarily used for the treatment of type 2 diabetes mellitusThese inhibitors work by increasing the levels of incretin hormones, which help to regulate blood glucose levels by enhancing the secretion of insulin and inhibiting the release of glucagon .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anagliptin (hydrochloride) involves the coupling of 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid with (2S)-1-{[(1-amino-2-methylpropan-2-yl)amino]acetyl}pyrrolidine-2-carbonitrile methane sulfonate salt in the presence of EDC.HCl, HOBT, and TEA .
Industrial Production Methods: Industrial production of anagliptin (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Anagliptin (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Anagliptin can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: Substitution reactions can occur, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed:
Oxidation: The major products include N-oxido-6-carboxamide derivatives.
Reduction: Reduced forms of the parent compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anagliptin (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying DPP-4 inhibitors and their interactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Primarily used in the treatment of type 2 diabetes mellitus.
Mechanism of Action
Anagliptin (hydrochloride) exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). As a result, the levels of these hormones increase, leading to enhanced insulin secretion and reduced glucagon release. This helps in maintaining blood glucose levels within the normal range .
Comparison with Similar Compounds
Sitagliptin: Another DPP-4 inhibitor used for the treatment of type 2 diabetes mellitus.
Saxagliptin: Similar to anagliptin, it inhibits DPP-4 and is used in diabetes management.
Alogliptin: Shares a similar mechanism of action and is used for glycemic control in diabetic patients.
Uniqueness of Anagliptin: Anagliptin (hydrochloride) is unique due to its specific molecular structure, which provides a high degree of selectivity for DPP-4 inhibition. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic efficacy .
Properties
Molecular Formula |
C19H26ClN7O2 |
---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
N-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H25N7O2.ClH/c1-13-7-16-21-9-14(11-26(16)24-13)18(28)22-12-19(2,3)23-10-17(27)25-6-4-5-15(25)8-20;/h7,9,11,15,23H,4-6,10,12H2,1-3H3,(H,22,28);1H/t15-;/m0./s1 |
InChI Key |
SRIIFFBJIKZICS-RSAXXLAASA-N |
Isomeric SMILES |
CC1=NN2C=C(C=NC2=C1)C(=O)NCC(C)(C)NCC(=O)N3CCC[C@H]3C#N.Cl |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)C(=O)NCC(C)(C)NCC(=O)N3CCCC3C#N.Cl |
Origin of Product |
United States |
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